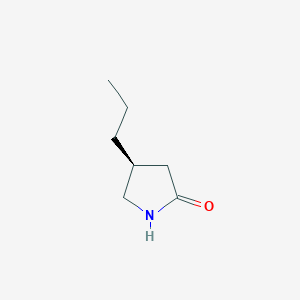

(S)-4-Propylpyrrolidin-2-one

Description

Significance of Pyrrolidin-2-one Scaffolds as Chiral Building Blocks

Pyrrolidin-2-one, also known as a γ-lactam, and its derivatives are fundamental chiral building blocks in organic synthesis. oup.com Their importance stems from their prevalence in a wide array of natural products and as key pharmacophores in many biologically active molecules. mdpi.comnih.gov Enantiopure pyrrolidines, meaning those existing as a single stereoisomer, are particularly valuable. They serve as versatile starting materials for the synthesis of more complex structures, including pyrrolizidine (B1209537) and indolizidine alkaloids. nih.gov

The utility of these scaffolds extends to their role as chiral auxiliaries and ligands in asymmetric synthesis, where they help control the stereochemical outcome of a reaction. nih.gova2bchem.com The stereochemistry of the pyrrolidin-2-one scaffold is often critical to the biological activity of the final molecule. nih.govmdpi.com For instance, the introduction of a chiral pyrrolidine (B122466) moiety can confer selectivity for specific biological targets, such as enzymes or receptors. nih.gov Researchers have developed numerous synthetic strategies, including metal-catalyzed asymmetric reactions and biocatalytic methods, to produce these valuable chiral lactams with high enantioselectivity. mdpi.comnih.govacs.org

Table 1: Applications of Chiral Pyrrolidin-2-one Scaffolds

| Application Area | Description | Key References |

|---|---|---|

| Pharmaceutical Synthesis | Serve as key intermediates and core structures for a variety of drugs, including nootropic and antiepileptic agents. mdpi.comnih.govgre.ac.uk | nih.gov, mdpi.com, gre.ac.uk |

| Natural Product Synthesis | Act as foundational units for constructing complex alkaloids and other naturally occurring compounds. nih.govacs.orgnih.gov | acs.org, nih.gov, nih.gov |

| Asymmetric Catalysis | Employed as chiral ligands for transition metals and as organocatalysts to control stereoselectivity in chemical reactions. nih.gova2bchem.com | a2bchem.com, nih.gov |

| Fragment-Based Drug Design | Provide 3D-rich fragments for screening and optimization in the discovery of new bioactive molecules. nih.gov | nih.gov |

Stereoisomeric Forms of 4-Propylpyrrolidin-2-one (B2868663) and their Research Context

4-Propylpyrrolidin-2-one possesses a chiral center at the fourth carbon position of the pyrrolidine ring, giving rise to two distinct stereoisomers: (S)-4-Propylpyrrolidin-2-one and (R)-4-Propylpyrrolidin-2-one. While chemically similar, their spatial arrangements are mirror images, and this difference is critical in the context of pharmaceutical synthesis.

The vast majority of research and industrial interest has been concentrated on the (R)-enantiomer. (R)-4-Propylpyrrolidin-2-one is a key intermediate in the synthesis of Brivaracetam, an antiepileptic drug. google.comgoogle.com Specifically, Brivaracetam is the (2S, 4R) diastereomer, meaning the stereochemistry at both of its chiral centers is precisely defined for optimal biological activity. nih.govcore.ac.uk The synthesis of chirally pure (R)-4-propyl-pyrrolidin-2-one is a significant challenge, and various methods have been developed to achieve this, including chiral chromatography, enzymatic resolution, and asymmetric synthesis. nih.govgoogle.comgoogleapis.com

In contrast, the (S)-enantiomer, this compound, is mentioned far less frequently in the scientific literature. It primarily serves as a stereochemical counterpart to the (R)-isomer in analytical studies or as a reference compound in the synthesis and characterization of all four possible diastereomers of Brivaracetam. core.ac.uk The development of synthetic routes often focuses on producing the desired (R)-isomer while minimizing or separating out the (S)-isomer.

Table 2: Properties of 4-Propylpyrrolidin-2-one Stereoisomers

| Property | This compound | (R)-4-Propylpyrrolidin-2-one |

|---|---|---|

| CAS Number | 930123-38-9 fluorochem.co.uk | 930123-37-8 chemicalbook.com |

| Molecular Formula | C₇H₁₃NO fluorochem.co.uk | C₇H₁₃NO nih.gov |

| Molecular Weight | 127.18 g/mol fluorochem.co.uk | 127.18 g/mol nih.gov |

| IUPAC Name | (4S)-4-propylpyrrolidin-2-one fluorochem.co.uk | (4R)-4-propylpyrrolidin-2-one nih.gov |

| Canonical SMILES | CCC[C@@H]1CNC(=O)C1 fluorochem.co.uk | CCC[C@H]1CC(=O)NC1 nih.gov |

| Primary Research Focus | Primarily a reference compound or synthetic byproduct. core.ac.uk | Key intermediate for the antiepileptic drug Brivaracetam. google.comgoogle.comgoogleapis.com |

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Other Names/Synonyms |

|---|---|---|

| This compound | C₇H₁₃NO | (4S)-4-propylpyrrolidin-2-one |

| (R)-4-Propylpyrrolidin-2-one | C₇H₁₃NO | (4R)-4-propyl-pyrrolidin-2-one |

| Brivaracetam | C₁₁H₂₀N₂O₂ | (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butanamide, UCB 34714 |

| Levetiracetam | C₈H₁₄N₂O₂ | (S)-2-(2-oxopyrrolidin-1-yl)butanamide |

| Pyrrolidin-2-one | C₄H₇NO | γ-Butyrolactam |

| Seletracetam | C₁₀H₁₃F₂N₃O₂ | (2S)-2-[(4S)-4-(2,2-difluorovinyl)-2-oxopyrrolidin-l-yl]butanamide |

| 1-nitropent-1-ene | C₅H₉NO₂ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

(4S)-4-propylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-2-3-6-4-7(9)8-5-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 |

InChI Key |

NCBVCRLVTCSQAG-LURJTMIESA-N |

Isomeric SMILES |

CCC[C@H]1CC(=O)NC1 |

Canonical SMILES |

CCCC1CC(=O)NC1 |

Origin of Product |

United States |

Enantioselective Synthesis of S 4 Propylpyrrolidin 2 One

Development of Asymmetric Catalysis for (S)-4-Propylpyrrolidin-2-one

Asymmetric catalysis has emerged as a powerful tool for the efficient and sustainable synthesis of chiral molecules. nih.gov This section explores both metal-based and photochemical catalytic systems for preparing this compound.

Chiral Metal Complex Catalysis in Stereoselective Additions

The use of chiral metal complexes to catalyze stereoselective reactions is a cornerstone of modern asymmetric synthesis. rsc.org For the synthesis of precursors to 4-propylpyrrolidin-2-one (B2868663), nickel(II) complexes have proven particularly effective in asymmetric Michael additions. researchgate.netresearchgate.net

A notable strategy involves the asymmetric addition of diethyl malonate to 1-nitropent-1-ene, catalyzed by Ni(II) complexes featuring chiral ligands derived from (1R,2R)-1,2-diphenylethane-1,2-diamine. researchgate.netresearchgate.net This reaction yields (R)-diethyl 2-(1-nitropenthan-2-yl)malonate with high enantiomeric excess (up to 91% ee). Subsequent reductive cyclization of this nitroester provides (4R)-4-Propylpyrrolidin-2-one, a key intermediate for various applications. researchgate.net While this specific example leads to the (R)-enantiomer, the principle demonstrates the power of chiral Ni(II) catalysis in setting the desired stereocenter, which can be adapted to synthesize the (S)-enantiomer by appropriate choice of starting materials and catalyst configuration.

The versatility of this approach is highlighted by the successful application of similar Ni(II) complexes in the asymmetric addition of other nucleophiles, such as β-oxophosphonates and β-ketosulfones, to nitroalkenes. researchgate.net These reactions provide access to a diverse range of non-racemic, polyfunctional compounds that can serve as precursors to chiral pyrrolidinones. researchgate.net

Table 1: Chiral Ni(II) Complex Catalyzed Asymmetric Michael Addition

| Ligand | Acceptor | Donor | Product | Enantiomeric Excess (ee) |

| (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine | 1-Nitropropene | Diethyl malonate | Diethyl 2-(1-nitropropan-2-yl)malonate | Not specified |

| (1R,2R)-1,2-Diphenylethane-1,2-diamine | 1-Nitropent-1-ene | Diethyl malonate | (R)-diethyl 2-(1-nitropenthan-2-yl)malonate | up to 91% |

Photochemical Strategies for Enantiomeric Control

Photochemical methods offer unique pathways for bond formation and stereocontrol. tdx.cat An innovative approach for the synthesis of a precursor to this compound involves an enantioselective photochemical Giese addition. nih.gov This reaction, promoted by visible light and a chiral bifunctional rhodium photocatalyst (Δ-RhS), facilitates the conjugate addition of an α-aminoalkyl radical to an α,β-unsaturated carbonyl derivative. nih.govacs.org

This strategy has been successfully applied to the synthesis of a key intermediate for Brivaracetam, a related compound featuring a 4-propylpyrrolidin-2-one core. nih.gov The photochemical step can be optimized and scaled up using continuous flow conditions, enhancing efficiency. nih.govresearchgate.net For instance, the reaction of a specific α-aminoalkyl radical precursor with an α,β-unsaturated ester, under optimized conditions (40 °C, 40 W blue LEDs), can yield the desired product with a high enantiomeric ratio (95:5 er). acs.org Subsequent cyclization of the amino ester intermediate leads to the formation of the pyrrolidin-2-one ring. nih.govacs.org

Organocatalysis combined with photochemistry also presents a viable route. For example, an organocatalyst-mediated asymmetric reaction between valeraldehyde (B50692) and diethyl 2-bromomalonate, using a MacMillan imidazolidinone catalyst and a bismuth trioxide photocatalyst under visible light, generates a chiral keto-malonate. This intermediate can then be further transformed into the desired pyrrolidinone structure. nih.gov

Table 2: Photochemical Synthesis Parameters

| Catalyst System | Reaction Type | Light Source | Temperature | Enantiomeric Ratio (er) / Diastereomeric Ratio (dr) |

| Δ-RhS (chiral rhodium photocatalyst) | Enantioselective Giese addition | 40 W blue LEDs | 40 °C | 95:5 er |

| MacMillan imidazolidinone / BiO₃ | Asymmetric α-alkylation | 25W compact fluorescent lamp | Not specified | Not specified |

| Eosin Y / LiBr | [2+2] photocycloaddition | Visible light | Not specified | Not specified |

Biocatalytic Transformations Towards this compound and its Precursors

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. researchgate.net Enzymes, operating under mild conditions, can perform complex transformations with high enantioselectivity.

Enzyme-Catalyzed Resolutions and Asymmetric Syntheses

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of 4-propylpyrrolidin-2-one synthesis, lipases and proteases have been employed to resolve racemic precursors.

For example, a chemoenzymatic approach has been developed for the synthesis of (3R)-3-propylbutyrolactone, a precursor to (4R)-4-propylpyrrolidin-2-one. This method utilizes a Pseudomonas fluorescens lipase-catalyzed transesterification to resolve a racemic 2-substituted primary alcohol, achieving high optical purity. nih.govresearchgate.net This resolved alcohol is then chemically converted to the target lactone. nih.govresearchgate.net

Another strategy involves the enzymatic resolution of a racemic diester intermediate, dimethyl 3-propyl-pentanedioate. While initial attempts with proteases like alcalase and subtilisin Carlsberg were unsuccessful, the use of Novozyme's Promea® enzyme selectively hydrolyzes the diester to (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid with high chiral purity (>99%). google.comgoogle.com This chiral monoester is a versatile intermediate for the synthesis of the target pyrrolidinone. google.comgoogle.com

Furthermore, proteases from Bacillus subtilis have been shown to effectively resolve racemic β-carboxyl tert-butyl ester intermediates. nih.govtaylorandfrancis.com Protease C from Bacillus subtilis, in the presence of acetone (B3395972) as a cosolvent, can provide the (R)-succinic acid derivative in 95% ee and the remaining (S)-ester in 99% ee. taylorandfrancis.com

Chemoenzymatic Pathways for Chiral Intermediate Preparation

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to construct complex chiral molecules. A notable example is the synthesis of (R)-4-propylpyrrolidin-2-one starting from dimethyl 3-propyl pentanedioate. google.com The key step is the enzymatic hydrolysis using Novozyme's Promea® enzyme to produce (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid. google.com This is followed by a series of chemical transformations: amidation, ester hydrolysis to give (S)-3-(2-amino-2-oxoethyl) hexanoic acid, and finally, a Hofmann rearrangement and cyclization to yield the target (R)-4-propyl-pyrrolidin-2-one. google.com

Another chemoenzymatic route to a key lactone intermediate involves the Pseudomonas fluorescens lipase-catalyzed resolution of (2R,S)-2-benzyl-1-pentanol via irreversible transesterification. nih.govresearchgate.net The resulting optically pure (2R)-alcohol is then subjected to chemical transformations to yield (3R)-3-propylbutyrolactone, an advanced intermediate. nih.govresearchgate.net This lactone can then be converted into the desired pyrrolidinone. researchgate.netresearchgate.net

Transaminases have also been utilized in a chemoenzymatic approach. A γ-amino-β-chiral ester, a precursor to the pyrrolidinone, was obtained with 92% ee through a transaminase-catalyzed amination. nih.govgoogleapis.com

Chiral Auxiliary-Based Approaches for this compound Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This is a reliable and predictable method for achieving high stereoselectivity. researchgate.net

A prominent example involves the use of a chiral oxazolidinone auxiliary, such as (S)-4-benzyloxazolidin-2-one. nih.govacs.org In this approach, the auxiliary is first acylated, and then a stereocontrolled alkylation at the α-carbonyl position is performed. nih.gov The chiral auxiliary effectively shields one face of the enolate, leading to the formation of a single diastereomer. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse. nih.govwikipedia.org This strategy has been employed in the synthesis of intermediates for related compounds, demonstrating its applicability. nih.govnih.gov

The principles of chiral auxiliary design, such as conformational rigidity and steric hindrance, are key to their effectiveness. numberanalytics.com Various auxiliaries, including Evans oxazolidinones, pseudoephedrine amides, and camphorsultams, have been developed and are commercially available for a wide range of asymmetric transformations. wikipedia.orgsigmaaldrich.com

Table 3: Common Chiral Auxiliaries

| Auxiliary | Typical Application |

| Evans Oxazolidinones | Aldol reactions, Alkylations |

| Pseudoephedrine | Alkylations |

| Camphorsultam | Michael additions, Claisen rearrangements |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids |

Application of Chiral Oxazolidinone Derivatives

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, enabling the formation of specific stereoisomers. wikipedia.org Their application in synthesizing precursors to this compound involves temporarily attaching the oxazolidinone to a prochiral substrate, directing a subsequent chemical transformation to occur stereoselectively, and then removing the auxiliary. wikipedia.orgresearchgate.net

A notable synthetic strategy employs (S)-4-benzyloxazolidin-2-one to establish the desired stereocenter that is ultimately incorporated into the pyrrolidinone ring. nih.gov In this approach, the synthesis begins with the coupling of the chiral auxiliary with an achiral acid, such as valeric acid. The resulting N-acylated oxazolidinone then undergoes a diastereoselective alkylation. For instance, alkylation of (S)-4-benzyl-3-pentanoyloxazolidin-2-one with tert-butyl bromoacetate (B1195939) creates a new stereocenter under the influence of the chiral auxiliary. nih.gov Subsequent hydrolysis removes the auxiliary, yielding an enantiomerically enriched carboxylic acid, which can then be converted through selective reduction and lactonization into a chiral lactone, a key precursor for the target molecule. nih.gov This method is advantageous as it allows for the creation of two contiguous stereocenters in a controlled manner. wikipedia.org

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| Acylation | (S)-4-benzyloxazolidin-2-one, Pivaloyl chloride, Valeric acid | (S)-4-benzyl-3-pentanoyloxazolidin-2-one | Attachment of the chiral auxiliary. nih.gov |

| Alkylation | Acylated oxazolidinone, tert-butyl bromoacetate | (R)-3-((S)-4-benzyl-2-oxazolidinone-3-carbonyl)-hexanoic acid tert-butyl ester | Diastereoselective formation of a new stereocenter. nih.gov |

| Hydrolysis | Diastereomeric product, Lithium hydroxide (B78521) (LiOH), Hydrogen peroxide | (R)-2-(2-(tert-butoxy)-2-oxoethyl)-pentanoic acid | Removal of the chiral auxiliary to yield the enantiopure intermediate. nih.gov |

| Lactonization | Enriched acid, Borane dimethyl sulfide (B99878) (BMS) | (R)-4-propyl dihydrofuran-2-(3H)-one | Formation of the chiral lactone precursor. nih.gov |

Diastereoselective and Chromatographic Resolution of Racemic 4-Propylpyrrolidin-2-one

Resolution techniques are fundamental for separating enantiomers from a racemic mixture. This can be achieved through classical methods involving diastereomeric salt formation or by leveraging advanced chromatographic separations on a preparative scale. nih.govrsc.org

Classical Resolution Methods for Enantiomer Separation

Classical resolution involves converting a racemic mixture into a pair of diastereomers by reacting it with a single, pure enantiomer of a resolving agent. rsc.org Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization. dalalinstitute.com

In the context of synthesizing the enantiomers of 4-propylpyrrolidin-2-one, this method is often applied to a precursor acid. For example, racemic 3-(2-amino-2-oxoethyl) hexanoic acid, a direct precursor that cyclizes to form 4-propylpyrrolidin-2-one, can be resolved using an enantiopure amine like (S)-(-)-1-phenylethylamine. google.comgoogle.com The amine selectively forms a salt with one of the enantiomers of the acid, creating a diastereomeric salt that can be isolated via crystallization. After separation, the resolving agent is removed, yielding the enantiomerically pure acid, which is then cyclized to the desired (R)- or this compound. google.comgoogle.com While effective, a limitation of this method is the theoretical maximum yield of 50% for the desired enantiomer, though the unwanted isomer can potentially be recycled through racemization. nih.govrsc.org

Preparative Chiral High-Performance Liquid Chromatography

Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers on a large scale. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. google.com

The resolution of racemic 4-propylpyrrolidin-2-one has been successfully demonstrated using polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives. researchgate.netgoogle.com One documented preparative separation involved a DAICEL CHIRALPAK® AD column, which is based on amylose tris(3,5-dimethylphenylcarbamate). google.com By using a mobile phase consisting of a mixture of alkanes and alcohols, a large quantity of the racemic compound was effectively separated to yield the individual, optically pure enantiomers. nih.govgoogle.comgoogle.com The choice of solvents and their ratios is critical for achieving optimal separation. google.com

Table 2: Example of Preparative Chiral HPLC Conditions for 4-Propylpyrrolidin-2-one Resolution

| Parameter | Details |

|---|---|

| Stationary Phase | CHIRALPAK® AD, 20 µm |

| Column Dimensions | 100 x 500 mm |

| Mobile Phase | Propanol (8%), Ethanol (2%), Hexanes (90%), Diethylamine (DEA) (0.1%) |

| Retention Time (Enantiomer 1) | 6.65 minutes |

| Retention Time (Enantiomer 2) | 7.81 minutes |

| Reported Yield | 43% for one enantiomer from a 343g batch. google.com |

This chromatographic method is crucial for obtaining high-purity enantiomers, a requirement for the synthesis of many pharmaceutical compounds. google.comgre.ac.uk

Advanced Synthetic Transformations Involving S 4 Propylpyrrolidin 2 One

Strategic Ring-Forming Reactions for Pyrrolidin-2-one Core Assembly

The construction of the pyrrolidin-2-one ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this goal. These strategies often involve the cyclization of linear precursors or the rearrangement of other cyclic structures.

One common industrial method for producing the parent 2-pyrrolidone is the ammonolysis of γ-butyrolactone at high temperatures and pressures. chemicalbook.com More sophisticated and substituted pyrrolidin-2-ones can be synthesized through various ring-closing reactions. For instance, intramolecular cyclization of enaminones derived from Baylis-Hillman adducts of 3-isoxazolecarbaldehydes provides a pathway to substituted 2-pyrrolidinones. nih.gov Another approach involves the ring contraction of piperidine (B6355638) derivatives, which can be selectively guided to form either pyrrolidin-2-ones or 3-iodopyrroles by choosing specific oxidants and additives. rsc.orgrsc.org

The synthesis of enantiomerically pure 4-substituted pyrrolidin-2-ones, such as the (S)-4-propyl variant, often requires asymmetric synthesis strategies. acs.org This can be achieved through methods like the asymmetric Michael addition of a malonate to a nitroalkene, followed by hydrogenation and cyclization. google.comgoogle.com Another powerful technique is the palladium-catalyzed intramolecular allylic alkylation, which allows for the diastereoselective formation of 3,4-disubstituted pyrrolidin-2-ones. acs.org

Table 1: Selected Ring-Forming Reactions for Pyrrolidin-2-one Synthesis

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product |

| Ammonolysis | γ-Butyrolactone | Ammonia, High Temp/Pressure | 2-Pyrrolidinone (B116388) |

| Intramolecular Cyclization | Enaminones of Baylis-Hillman adducts | Heat | Substituted 2-Pyrrolidinones |

| Ring Contraction | N-Substituted Piperidines | Oxidant (e.g., Cu(OAc)₂, Oxone) | Substituted Pyrrolidin-2-ones |

| Asymmetric Michael Addition | 1-Nitropent-1-ene, Diethylmalonate | Chiral Nickel Catalyst | (R)-4-Propyl-pyrrolidin-2-one |

| Palladium-Catalyzed Cyclization | Tethered Acetamide Enolates | Pd(0) Catalyst | 3,4-Disubstituted Pyrrolidin-2-ones |

Derivatization Reactions at the Pyrrolidin-2-one Nitrogen Atom

The nitrogen atom of the pyrrolidin-2-one ring is a key site for synthetic modification, allowing for the introduction of a wide variety of substituents. The hydrogen atom on the nitrogen is acidic and can be removed by a base to form a lactam anion, which is a potent nucleophile. chemicalbook.com

This anion can then undergo a range of reactions, including alkylation and acylation. pearson.com For example, reaction with alkyl halides or sulfates in the presence of a base leads to the formation of N-alkyl pyrrolidones. chemicalbook.com Similarly, acylation can be achieved using acyl chlorides or anhydrides. These N-derivatization reactions are fundamental in the synthesis of many pharmaceuticals. For instance, the synthesis of Brivaracetam involves the N-alkylation of (R)-4-propylpyrrolidin-2-one with a derivative of 2-bromobutanoic acid. nih.govnih.gov

The nitrogen atom can also participate in addition reactions. For example, it can add to the carbonyl group of an aldehyde to form an N-hydroxyalkyl pyrrolidone. chemicalbook.com Furthermore, palladium-catalyzed decarboxylative allylic alkylation of lactam enolates provides a modern and efficient method for creating α-quaternary lactams, highlighting the versatility of modifying the pyrrolidin-2-one core. nih.gov

Table 2: Examples of N-Derivatization Reactions

| Reaction Type | Substrate | Reagent | Product |

| N-Alkylation | (S)-4-Propylpyrrolidin-2-one | Alkyl Halide (e.g., R-Br), Base | (S)-1-Alkyl-4-propylpyrrolidin-2-one |

| N-Acylation | This compound | Acyl Chloride (e.g., R-COCl), Base | (S)-1-Acyl-4-propylpyrrolidin-2-one |

| Addition to Aldehyde | 2-Pyrrolidinone | Aldehyde (R-CHO) | N-Hydroxyalkyl pyrrolidone |

| Allylic Alkylation | Lactam Enolate | Allylic Substrate, Pd Catalyst | α-Quaternary Lactam |

Functional Group Interconversions on the Propyl Side Chain

The propyl side chain of this compound offers another handle for synthetic manipulation through functional group interconversions (FGIs). solubilityofthings.com These transformations allow for the introduction of new functionalities and the extension of the carbon skeleton.

Common FGIs include oxidation, reduction, and substitution reactions. solubilityofthings.comfiveable.me For instance, the terminal methyl group of the propyl chain could potentially be oxidized to an alcohol, aldehyde, or carboxylic acid, although this can be challenging to achieve selectively. More commonly, radical halogenation can introduce a halogen atom onto the side chain, typically at the benzylic position if an aromatic ring were present, or at other positions on an alkyl chain under specific conditions. orgoreview.compearson.com This halogenated intermediate can then undergo nucleophilic substitution reactions to introduce a variety of other functional groups. ub.edu

While direct oxidation of the simple alkyl chain can be difficult, the introduction of unsaturation, for example through dehydrogenation, could provide a more reactive handle for further transformations like epoxidation or dihydroxylation. The specific conditions required for these transformations would need to be carefully optimized to avoid side reactions with the lactam ring.

Table 3: Potential Functional Group Interconversions on the Propyl Side Chain

| Reaction Type | Starting Group | Reagent(s) | Resulting Group |

| Oxidation | -CH₃ (terminal) | Strong Oxidizing Agent | -COOH |

| Radical Halogenation | -CH₂- | NBS, Light/Heat | -CH(Br)- |

| Nucleophilic Substitution | -CH(Br)- | Nucleophile (e.g., -OH, -CN) | -CH(OH)-, -CH(CN)- |

| Dehydrogenation | -CH₂-CH₂- | Dehydrogenation Catalyst | -CH=CH- |

Utilization of Hoffmann Rearrangement for Lactam Derivatization

The Hoffmann rearrangement is a powerful reaction in organic synthesis that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate and can be applied to derivatives of this compound to generate novel structures.

A key application of this rearrangement in the context of pyrrolidinone chemistry is in the synthesis of the pyrrolidinone ring itself. For example, a synthetic route to (R)-4-propyl-pyrrolidin-2-one involves the Hoffmann rearrangement of (S)-3-(2-amino-2-oxoethyl)hexanoic acid, followed by cyclization. google.comgoogle.com This demonstrates how the rearrangement can be a critical step in building the core lactam structure from an acyclic precursor.

The Hoffmann rearrangement can also be used to derivatize the lactam ring. While direct application to the lactam amide bond would lead to ring opening, the rearrangement can be used on amide functionalities attached to the pyrrolidinone core. For instance, if a carboxamide group were introduced onto the propyl side chain, a Hoffmann rearrangement could convert this group into an amine, providing a new point for diversification. The isocyanate intermediate of the Hoffmann rearrangement can also be trapped by various nucleophiles, such as alcohols, to form carbamates, further expanding the synthetic possibilities. wikipedia.org

Table 4: Application of Hoffmann Rearrangement in Pyrrolidinone Synthesis

| Starting Material | Key Reagents | Intermediate | Final Product |

| (S)-3-(2-amino-2-oxoethyl)hexanoic acid | Br₂, NaOH | Isocyanate | (R)-4-Propyl-pyrrolidin-2-one |

| Primary Amide Derivative | Br₂, NaOH | Isocyanate | Primary Amine Derivative |

| Primary Amide Derivative | Br₂, NaOMe | Isocyanate | Carbamate |

Mechanistic and Theoretical Investigations of 4 Propylpyrrolidin 2 One Stereochemistry

Mechanistic Elucidation of Enantioselective Pathways to (S)-4-Propylpyrrolidin-2-one

The synthesis of the specific stereoisomer, this compound, is often a key objective, particularly as an intermediate for pharmacologically active compounds. google.com Achieving high enantioselectivity requires carefully designed synthetic routes that control the formation of the chiral center at the 4-position of the pyrrolidinone ring.

Several strategies have been developed for the asymmetric synthesis of 4-substituted pyrrolidin-2-ones. These methods often employ chiral auxiliaries, chiral catalysts, or biocatalytic approaches to direct the stereochemical outcome of the reaction. rsc.orgacs.orgnih.gov

One common approach involves the asymmetric hydrogenation of a prochiral precursor. For instance, the use of a chiral Ru/bisphosphine catalyst has been shown to produce high enantiomeric excess (up to 96%) in the synthesis of chiral pyrrolidinones. researchgate.net Mechanistic studies suggest that these reactions may proceed through the formation of an imine intermediate, which then undergoes tautomerization to an enamine before the stereoselective hydrogenation step. researchgate.net The choice of solvent can also be critical, with trifluoroethanol sometimes offering superior enantioselectivity compared to more common solvents like methanol. researchgate.net

Biocatalytic methods have also emerged as powerful tools for enantioselective synthesis. For example, the enzyme-catalyzed hydrolysis of a prochiral diester intermediate can be used to create a chiral monoester, which is then converted to the desired this compound. gre.ac.uknih.gov A process for the synthesis of the (R)-enantiomer involves the asymmetric desymmetrization of dimethyl 3-propylpentanedioate using the biocatalyst Novozyme's Promea®, leading to (S)-3-(2-methoxy-2-oxoethyl) hexanoic acid with high chiral purity. This intermediate is then converted to (R)-4-propyl-pyrrolidine-2-one through a series of steps including amidation and Hofmann rearrangement. google.comgoogle.com

Another strategy is the conjugate addition of organocuprates to chiral α,β-unsaturated-γ-lactams. This method can achieve excellent diastereoselectivity, leading to the formation of trans-4,5-disubstituted pyrrolidin-2-ones. capes.gov.br Additionally, radical cyclization of N-allyl-iodoacetamides attached to a chiral auxiliary, such as (S)-1-phenylethylamine, can produce diastereomeric mixtures of 4-substituted pyrrolidin-2-ones that can be separated by chromatography. researchgate.net

The development of one-pot synthesis methods is also a significant area of research, aiming to improve efficiency and reduce waste. These methods can involve a sequence of reactions, such as enamine-based asymmetric amination, to produce enantioenriched α-amino lactams from racemic precursors. rsc.orgrsc.org

| Method | Key Features | Reported Enantioselectivity |

| Asymmetric Hydrogenation | Utilizes chiral metal catalysts (e.g., Ru/bisphosphine). researchgate.net | Up to 96% ee. researchgate.net |

| Biocatalytic Resolution | Employs enzymes for selective reactions on prochiral substrates. gre.ac.ukgoogle.com | High chiral purity (>99%). google.comgoogle.com |

| Conjugate Addition | Involves the addition of cuprates to chiral α,β-unsaturated lactams. capes.gov.br | Excellent diastereoselectivity. capes.gov.br |

| Radical Cyclization | Uses chiral auxiliaries to direct stereochemistry. researchgate.net | Produces separable diastereomers. researchgate.net |

| One-Pot Synthesis | Combines multiple reaction steps for efficiency. rsc.orgrsc.org | High yields and excellent enantioselectivities. rsc.org |

Computational Chemistry for Conformational and Electronic Analysis

Computational chemistry provides invaluable insights into the molecular properties of this compound and its analogs, aiding in the understanding of their behavior and in the design of new compounds with desired characteristics.

Quantum Chemical Calculations of Molecular Descriptors

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine a variety of molecular descriptors for pyrrolidinone derivatives. arabjchem.orgresearchgate.net These descriptors, which include electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide information about the molecule's reactivity and potential for intermolecular interactions. arabjchem.orgnih.gov

For instance, the HOMO energy can indicate the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. arabjchem.org The energy gap between HOMO and LUMO is an indicator of molecular stability. These calculations can be performed with various basis sets, such as 6-31G*, to achieve accurate results. arabjchem.org Other calculated properties include thermodynamic parameters like heat of formation and entropy, as well as dipole moments, which are crucial for understanding the molecule's polarity and solubility. arabjchem.org These quantum-chemical properties are instrumental in developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Molecular Modeling Studies of Pyrrolidinone Derivatives

Molecular modeling techniques are used to study the three-dimensional structures and conformational preferences of pyrrolidinone derivatives. nih.govbohrium.com The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. tandfonline.comnih.gov The specific conformation adopted can be influenced by the nature and stereochemistry of substituents on the ring. nih.gov

Force field calculations, such as MM2, can be used to determine the preferred conformations of substituted pyrrolidinidines. tandfonline.com For some derivatives, a single conformation may be strongly favored, while for others, an equilibrium between different conformations may exist. tandfonline.com These computational predictions can be validated by experimental techniques like NMR spectroscopy and X-ray crystallography. tandfonline.com Understanding the conformational landscape is crucial as the spatial arrangement of atoms can significantly impact a molecule's biological activity. ethz.chbeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrrolidin-2-one Analogs

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.gov For pyrrolidin-2-one analogs, QSAR studies have been conducted to understand the structural requirements for various activities, such as antiarrhythmic or enzyme inhibitory effects. nih.govnih.gov

In a typical QSAR study, a set of molecular descriptors is calculated for a series of compounds with known activities. nih.gov These descriptors can be physicochemical, electronic, steric, or topological in nature. nih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govnih.gov

For example, a QSAR study on antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives found that the activity was mainly dependent on the PCR (related to atomic charges) and JGI4 (a topological descriptor) descriptors. nih.govresearchgate.net In another study on pyrrolidine analogs as dipeptidyl peptidase IV inhibitors, the shape flexibility index and electrostatic parameters like dipole moment were found to be important for activity. nih.govtandfonline.com

Successful QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. bohrium.comnih.govtandfonline.com These models are often validated through various statistical tests to ensure their robustness and predictive power. nih.govresearchgate.net

| Computational Technique | Focus | Key Insights |

| Quantum Chemical Calculations | Electronic properties (HOMO, LUMO), thermodynamic parameters. arabjchem.org | Reactivity, stability, polarity. arabjchem.org |

| Molecular Modeling | 3D structure, conformational analysis (envelope, twist forms). tandfonline.comnih.gov | Spatial arrangement of atoms, influence of substituents. tandfonline.comnih.gov |

| QSAR Analysis | Relationship between structure and biological activity. nih.govnih.govnih.gov | Identification of key molecular features for activity, prediction of new compound potency. bohrium.comnih.gov |

Stereochemical Dynamics in Synthetic Intermediates

The stereochemistry of intermediates in the synthesis of this compound is a dynamic and critical factor that dictates the stereochemical outcome of the final product. The control of stereochemistry throughout a synthetic sequence is essential for producing enantiomerically pure compounds. rsc.orgacs.org

In many synthetic routes, chiral centers are established early on, and their configuration must be maintained or predictably altered in subsequent steps. For example, in the synthesis of chiral α-amino lactams, racemic precursors can be used to generate all possible stereoisomeric products by using an enantiomeric pair of a catalyst. rsc.org This demonstrates that the stereochemical information is introduced and controlled during the reaction sequence.

The conformational preferences of cyclic intermediates can play a significant role in determining the stereoselectivity of a reaction. For instance, the puckering of the pyrrolidine ring in an intermediate can influence the facial selectivity of an incoming reagent. ethz.ch Computational studies can be used to predict the most stable conformations of these intermediates, providing a rationale for the observed stereochemical outcomes. ethz.ch

Kinetic resolution is another important concept in stereochemical dynamics, where one enantiomer of a racemic intermediate reacts faster than the other, leading to an enantioenriched product. acs.orgwhiterose.ac.uk This has been applied in the synthesis of chiral pyrrolidines, where a chiral phosphoric acid catalyst can effect an aza-Michael cyclization with high selectivity. whiterose.ac.uk

Ultimately, a thorough understanding of the stereochemical dynamics of synthetic intermediates, often aided by a combination of experimental and computational methods, is key to developing efficient and highly selective syntheses of this compound and other chiral molecules. researchgate.net

Analytical Methodologies for the Characterization of S 4 Propylpyrrolidin 2 One

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for separating the (S)-enantiomer of 4-Propylpyrrolidin-2-one (B2868663) from its (R)-enantiomer. This separation is critical for ensuring the stereochemical integrity of the final active pharmaceutical ingredient.

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and effective method for the enantioseparation of 4-substituted-pyrrolidin-2-ones. google.com The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. sigmaaldrich.com

Research Findings: The enantiomeric resolution of racemic 4-propyl-pyrrolidin-2-one has been successfully achieved using polysaccharide-based CSPs, specifically amylose (B160209) or cellulose (B213188) derivatives. researchgate.netsemanticscholar.orggoogle.com Patents related to the synthesis of Brivaracetam, for which (S)-4-Propylpyrrolidin-2-one is an intermediate, describe a specific and effective HPLC method. google.comgoogle.com In one detailed method, the separation was performed on a CHIRALPAK® AD column, which is a coated polysaccharide-based CSP. google.com Using an eluent system composed of n-propanol, ethanol, and hexanes, baseline separation of the two enantiomers was achieved, allowing for their accurate quantification. google.com The choice of alkane and alcohol modifiers in the mobile phase is a critical parameter that must be optimized to achieve the desired resolution. google.com

Interactive Table: Example Chiral HPLC Method for 4-Propylpyrrolidin-2-one Enantiomers

| Parameter | Condition | Source |

| Stationary Phase | CHIRALPAK® AD | google.com |

| Mobile Phase | Propanol (8%), Ethanol (2%), Hexanes (90%), DEA (0.1%) | google.com |

| Detection | UV Spectroscopy | nih.gov |

| Retention Time (R-enantiomer) | 6.65 minutes | google.com |

| Retention Time (S-enantiomer) | 7.81 minutes | google.com |

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds like 4-propylpyrrolidin-2-one. gcms.czresearchgate.net This direct method utilizes a chiral stationary phase, typically based on derivatized cyclodextrins, coated onto the inner wall of a capillary column. gcms.cz

Research Findings: While specific applications for this compound are not extensively detailed in readily available literature, the principles of chiral GC are well-established for similar small chiral molecules. researchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the cyclodextrin-based CSP. The differing stability of these complexes results in different retention times. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative (e.g., permethylated beta-cyclodextrin) and the optimization of temperature programs are crucial for achieving successful enantioseparation. gcms.czresearchgate.net GC-MS (Gas Chromatography-Mass Spectrometry) can be used for simultaneous separation and identification of the enantiomers. researchgate.net

Interactive Table: Typical Parameters for Chiral GC Method Development

| Parameter | Description | Source |

| Stationary Phase | Derivatized cyclodextrins (e.g., Rt-βDEX) in a polysiloxane phase | gcms.cz |

| Column Type | Capillary Column | gcms.cz |

| Carrier Gas | Helium or Hydrogen | researchgate.net |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | gcms.czresearchgate.net |

| Key Variables | Temperature ramp rate, carrier gas flow rate, column length | gcms.cz |

Research Findings: The analysis of Brivaracetam and its intermediates has been addressed using stability-indicating UPLC methods. ijpsr.comresearchgate.net These methods are designed to separate the active compound from all potential impurities that could arise during synthesis or storage. chromatographyonline.com A typical approach uses a reversed-phase column, such as a BEH Shield RP18, with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile. ijpsr.comnih.gov The UPLC system is coupled to a mass spectrometer, which serves as a highly sensitive and selective detector. The MS/MS capability allows for the structural characterization of unknown impurities by analyzing their fragmentation patterns, which is critical for quality control and regulatory compliance. ijpsr.comchromatographyonline.com

Interactive Table: Representative UPLC-MS/MS Conditions for Purity Profiling

| Parameter | Condition | Source |

| LC System | UPLC | ijpsr.comnih.gov |

| Column | Acquity UPLC BEH Shield RP18 (or similar) | ijpsr.com |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | nih.gov |

| MS Detector | Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (QTOF) | chromatographyonline.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | chromatographyonline.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic techniques are fundamental for confirming the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. researchgate.net A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HETCOR, can provide a complete picture of the molecular skeleton and connectivity. researchgate.net

Research Findings: For 4-propylpyrrolidin-2-one, the ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. chemicalbook.com Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments establish proton-proton (COSY) and carbon-proton (HETCOR) correlations, which are used to piece together the molecule's structure definitively. researchgate.net While standard NMR cannot distinguish between enantiomers, chiral derivatizing agents or chiral solvating agents can be used to induce diastereomeric differences in the NMR spectra, allowing for the determination of enantiomeric excess.

Interactive Table: Typical NMR Spectral Data for 4-Propylpyrrolidin-2-one

| Nucleus | Experiment | Typical Chemical Shifts (ppm) & Multiplicity | Structural Assignment | Source |

| ¹H | ¹H NMR | ~6.5-7.5 (broad s, 1H) | N-H | chemicalbook.com |

| ~3.0-3.5 (m, 2H) | CH₂ adjacent to N | chemicalbook.com | ||

| ~2.0-2.5 (m, 3H) | CH₂ adjacent to C=O and CH | chemicalbook.com | ||

| ~1.2-1.6 (m, 4H) | Propyl CH₂ groups | chemicalbook.com | ||

| ~0.9 (t, 3H) | Propyl CH₃ group | chemicalbook.com | ||

| ¹³C | ¹³C NMR | ~177 | C=O | chemicalbook.com |

| ~45 | CH₂ adjacent to N | chemicalbook.com | ||

| ~30-40 | Propyl CH₂, CH₂, and CH carbons | chemicalbook.com | ||

| ~14 | Propyl CH₃ carbon | chemicalbook.com |

Mass spectrometry is a crucial technique for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. uni-halle.de

Research Findings: For this compound (molecular formula C₇H₁₃NO, molecular weight 127.18 g/mol ), electrospray ionization (ESI) would typically produce a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 128. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. chromatographyonline.com Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. Plausible fragmentation pathways for the pyrrolidinone ring could involve the loss of the propyl side chain (a loss of 43 Da) or ring-opening reactions. wvu.edumdpi.com This fragmentation data serves as a fingerprint for confirming the compound's identity.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Purpose | Source |

| Molecular Formula | C₇H₁₃NO | - | - |

| Molecular Weight | 127.18 | - | - |

| [M+H]⁺ Ion (ESI-MS) | m/z 128.1 | Molecular Weight Confirmation | nih.gov |

| Key Fragment Ion | m/z 85 | Loss of propyl group (C₃H₇) | wvu.edu |

| Key Fragment Ion | m/z 100 | Loss of ethylene (B1197577) (C₂H₄) from ring | wvu.edumdpi.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Reaction Monitoring and Purity Screening

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are invaluable analytical techniques in synthetic chemistry for the qualitative monitoring of reactions and the preliminary assessment of compound purity. researchgate.net Their application in the context of this compound allows for rapid, cost-effective, and efficient analysis during its synthesis and purification. rsc.org These methods provide crucial information on the consumption of starting materials, the formation of the product, and the presence of any impurities. libretexts.org

Reaction Monitoring

TLC is a fundamental tool for tracking the progress of chemical reactions in real-time. thieme.de In the synthesis of this compound, small aliquots of the reaction mixture are periodically sampled and spotted onto a TLC plate alongside the starting materials and a co-spot (a mixture of the starting material and the reaction mixture). libretexts.org The plate is then developed in a suitable mobile phase.

The progress of the reaction is visualized by observing the disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot corresponding to the product, this compound. libretexts.org The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane. The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter. A successful separation will show a distinct difference in the Rf values of the reactants and the product.

For instance, in a hypothetical synthesis of this compound, a researcher would select a solvent system that provides a clear separation between the starting materials and the desired product. The polarity of the solvent system is a critical factor; different ratios of nonpolar and polar solvents are tested to achieve an optimal Rf value for the product, typically between 0.3 and 0.7 for good resolution. scribd.comresearchgate.net

Purity Screening

Both TLC and HPTLC are effective for the initial screening of the purity of this compound samples. After a synthesis work-up or during purification steps like column chromatography, these techniques can quickly indicate the presence of by-products or unreacted starting materials. researchgate.net A pure sample should ideally present as a single spot on the developed chromatogram. The presence of multiple spots signifies impurities.

HPTLC offers significant advantages over conventional TLC for purity assessment, including higher resolution, greater sensitivity, and the potential for quantitative analysis through densitometric scanning. ijprajournal.com For a chiral molecule like this compound, while standard HPTLC can assess chemical purity, specialized chiral stationary phases or additives would be necessary to distinguish between enantiomers and determine enantiomeric purity. registech.comskpharmteco.com

A developed HPTLC method for a closely related compound, Brivaracetam ((2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide), provides a relevant example of the conditions that could be adapted for this compound. wisdomlib.org The reported method for Brivaracetam utilized a specific mobile phase and detection wavelength, which could serve as a starting point for method development for this compound. wisdomlib.org

Below are illustrative data tables representing typical results from TLC and HPTLC analyses for reaction monitoring and purity screening.

Table 1: Illustrative TLC Data for Monitoring Synthesis of this compound

This table demonstrates how Rf values might change over the course of a reaction, indicating the conversion of a starting material to the final product. The choice of solvent system is crucial for achieving separation. niscpr.res.insemanticscholar.org

| Time Point | Reactant A (Rf) | Product this compound (Rf) | Observations |

| 0 h | 0.65 | - | Strong reactant spot, no product visible. |

| 2 h | 0.65 | 0.40 | Faint product spot, strong reactant spot remains. |

| 4 h | 0.65 | 0.40 | Spots of approximately equal intensity. |

| 6 h | - | 0.40 | Reactant spot has disappeared, strong product spot. |

| Stationary Phase: Silica gel 60 F254Mobile Phase: Ethyl Acetate/Hexane (1:1 v/v)Visualization: Potassium permanganate (B83412) stain |

Table 2: HPTLC Purity Assessment of this compound Batches

This table shows hypothetical HPTLC data for three different batches of this compound, illustrating how the technique can be used for quality control and to identify impurities based on their Rf values. HPTLC provides more precise Rf values and allows for quantification. nih.govnih.gov

| Batch ID | Main Compound Rf | Purity (%) | Impurity 1 (Rf) | Impurity 2 (Rf) |

| SPP-001 | 0.42 | 99.1 | 0.55 | - |

| SPP-002 | 0.42 | 97.5 | 0.55 | 0.21 |

| SPP-003 | 0.42 | 99.8 | - | - |

| Stationary Phase: HPTLC Silica gel 60 F254Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (7:3:0.1 v/v/v) nih.govDetection: Densitometric scanning at 210 nm |

Application of S 4 Propylpyrrolidin 2 One As a Chiral Synthon

Role as a Chiral Building Block in Complex Organic Synthesis

The primary role of a chiral building block is to impart its specific stereochemistry to a larger, more complex target molecule, thereby avoiding the need for difficult chiral separations or complex asymmetric reactions later in the synthetic sequence. mdpi.com The utility of the 4-propylpyrrolidin-2-one (B2868663) scaffold is prominently demonstrated by its enantiomer, (R)-4-propylpyrrolidin-2-one, which serves as a key intermediate in the synthesis of the anti-epileptic drug Brivaracetam. google.com

Brivaracetam, chemically known as (2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide, incorporates the (R)-4-propylpyrrolidin-2-one core directly into its structure. google.com The synthesis highlights the importance of having access to an enantiomerically pure starting material to ensure the final active pharmaceutical ingredient has the correct absolute stereochemistry, which is critical for its pharmacological activity and safety profile. Various synthetic routes have been developed to produce (R)-4-propylpyrrolidin-2-one with high chiral purity, including methods involving enzymatic desymmetrization and asymmetric Michael additions. google.com

Consequently, (S)-4-Propylpyrrolidin-2-one is an equally important chiral synthon as it provides access to the opposite enantiomeric series of molecules. This is crucial for several aspects of drug development:

Synthesis of Stereoisomers: It allows for the synthesis of the enantiomer or diastereomers of a target drug like Brivaracetam. These stereoisomers are essential for pharmacological studies to determine the stereochemical requirements for binding to the biological target and to investigate potential differences in efficacy or off-target effects.

New Chemical Entities: It serves as a starting point for new and distinct chemical entities where the (S)-configuration at the 4-position is required for the desired biological activity. The stereochemistry of a molecule is a fundamental determinant of its interaction with chiral biological targets like enzymes and receptors. nih.gov

The availability of both enantiomers of 4-propylpyrrolidin-2-one allows chemists to explore the full range of stereochemical possibilities in the design and synthesis of novel, complex molecules.

Development of Pyrrolidinone-Based Analogues with Defined Stereochemistry

The 2-pyrrolidinone (B116388) ring is considered an essential pharmacophore group in a variety of compounds targeting the central nervous system and other biological pathways. chemicalbook.com The development of analogues based on this scaffold is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The defined stereochemistry of synthons like this compound is critical in this process, allowing for the systematic and predictable creation of new analogues.

For instance, the development of Brivaracetam followed from Levetiracetam, an earlier anti-epileptic drug with an unsubstituted pyrrolidinone ring. The introduction of the propyl group at the 4-position of the pyrrolidinone ring was a key modification that altered the drug's binding affinity and properties. This illustrates how substitution on the pyrrolidinone core can lead to new therapeutic agents.

Using this compound as a starting material enables the development of a distinct series of pyrrolidinone-based analogues. Researchers can create libraries of compounds where the stereocenter at the 4-position is held constant in the (S)-configuration while other parts of the molecule are varied. This allows for a clear investigation of structure-activity relationships (SAR), helping to determine how the spatial arrangement of the propyl group, in combination with other functional groups, influences biological activity. Novel classes of optically active 2-pyrrolidinone and pyrrolidine (B122466) derivatives have been synthesized and investigated for various therapeutic targets, such as for their inhibitory activity against the enzyme autotaxin. nih.govnih.gov The ability to synthesize these analogues with defined stereochemistry, starting from chiral building blocks like this compound, is fundamental to creating potent and selective drug candidates. nih.gov

Table 1: Profile of Brivaracetam, a Complex Molecule Synthesized Using a 4-Propylpyrrolidin-2-one Chiral Building Block.

| Feature | Details |

|---|---|

| Drug Name | Brivaracetam |

| Chemical Name | (2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide |

| Therapeutic Class | Anticonvulsant, Anti-epileptic |

| Chiral Building Block | (R)-4-Propylpyrrolidin-2-one google.com |

| Significance of Stereochemistry | The specific (4R) configuration of the pyrrolidinone ring is essential for its high affinity and selective binding to the synaptic vesicle protein 2A (SV2A), its pharmacological target. |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-4-Propylpyrrolidin-2-one |

| Brivaracetam |

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (S)-4-Propylpyrrolidin-2-one, and how is stereochemical purity validated?

Answer: The synthesis of this compound typically involves chiral catalysts or resolving agents to ensure enantiomeric excess (ee). For example, asymmetric hydrogenation of pyrrolidinone precursors using chiral phosphine ligands (e.g., BINAP derivatives) can achieve >90% ee . Stereochemical validation requires chiral HPLC (e.g., using Chiralpak AD-H columns) combined with polarimetry or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) to confirm absolute configuration .

Q. How can this compound be characterized to distinguish it from its (R)-enantiomer and other structural analogs?

Answer: Differentiation requires a combination of spectroscopic and computational methods:

- X-ray crystallography resolves absolute configuration by analyzing crystal packing and bond angles .

- Vibrational Circular Dichroism (VCD) identifies enantiomers via distinct IR absorption patterns .

- Density Functional Theory (DFT) simulations correlate experimental NMR/IR data with theoretical models to confirm stereochemistry .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of this compound synthesis?

Answer: Solvent polarity and temperature modulate transition-state stability in asymmetric reactions. For instance:

- Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in SN2 mechanisms, favoring retention of configuration.

- Lower temperatures (<0°C) reduce kinetic resolution effects, improving ee in enzymatic syntheses .

Contradictions arise when solvent effects override catalyst selectivity; iterative optimization using Design of Experiments (DoE) is recommended .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Answer: Discrepancies may stem from:

- Assay variability : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays).

- Metabolic instability : Use liver microsomes or isotopic labeling to track degradation pathways .

- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

Case Study:

A 2024 study found conflicting IC₅₀ values (5 µM vs. 12 µM) for kinase inhibition. Resolution involved repeating assays under standardized ATP concentrations and verifying compound purity via LC-MS (>99%) .

Q. How can researchers design experiments to elucidate the role of this compound in modulating neurological targets (e.g., GABA receptors)?

Answer:

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses with GABAₐ receptor subtypes .

- Electrophysiology : Patch-clamp recordings on transfected HEK cells quantify ion channel modulation .

- Mutagenesis : Introduce point mutations (e.g., α1-H102A) to validate binding site interactions .

Q. What analytical methods are critical for detecting impurities in this compound batches, and how are thresholds defined?

Answer:

- LC-MS/MS identifies trace impurities (e.g., alkylated byproducts) at ppm levels .

- ICH Guidelines set thresholds: ≤0.1% for unknown impurities, ≤0.15% for total impurities in preclinical studies .

- Stability Studies : Accelerated degradation (40°C/75% RH) monitors impurity formation over time .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.